molecular formula C8H4Br2F2O B13711723 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone

Cat. No.: B13711723
M. Wt: 313.92 g/mol
InChI Key: GNXQYGDOCATBIR-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2F2O. It is a solid compound with a molecular weight of 299.93 g/mol. This compound is known for its unique structure, which includes two bromine atoms and two fluorine atoms attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone typically involves the bromination of 1-(2,5-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(2,5-difluorophenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form 2,5-difluorobenzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea in the presence of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include 2,2-diamino-1-(2,5-difluorophenyl)ethanone or 2,2-dithio-1-(2,5-difluorophenyl)ethanone.

    Reduction Reactions: The major product is 1-(2,5-difluorophenyl)ethanol.

    Oxidation Reactions: The major product is 2,5-difluorobenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

2,2-Dibromo-1-(2,5-difluorophenyl)ethanone can be compared with other similar compounds such as:

    2-Bromo-1-(2,5-difluorophenyl)ethanone: This compound has only one bromine atom and is less reactive in substitution reactions.

    2,2-Dibromo-1-(3,5-difluorophenyl)ethanone: This compound has a different fluorine substitution pattern, which affects its reactivity and properties.

    2,2-Dibromo-1-(2,3-difluorophenyl)ethanone: The position of the fluorine atoms influences the compound’s chemical behavior and applications.

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2,2-dibromo-1-(2,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-3-4(11)1-2-6(5)12/h1-3,8H

InChI Key

GNXQYGDOCATBIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(Br)Br)F

Origin of Product

United States

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